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Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

Cat. No.: B1338655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromoquinolin-2-amine (C₉H₇BrN₂), a heterocyclic compound of interest in medicinal

chemistry and materials science. The following sections detail its predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition. This document serves as a foundational resource

for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The empirical formula for 6-Bromoquinolin-2-amine is C₉H₇BrN₂ with a molecular weight of

approximately 223.07 g/mol .[1][2][3] The spectroscopic data presented below are predicted

values based on the chemical structure and established principles of spectroscopy. These

values serve to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a

molecule.[4] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Data for 6-Bromoquinolin-2-amine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 ~6.8 - 7.0 Doublet (d) 1H

H-4 ~7.7 - 7.9 Doublet (d) 1H

H-5 ~7.8 - 8.0 Doublet (d) 1H

H-7 ~7.5 - 7.7
Doublet of Doublets

(dd)
1H

H-8 ~7.4 - 7.6 Doublet (d) 1H

-NH₂ ~5.0 - 6.5 Broad Singlet (br s) 2H

Note: Chemical shifts are estimations and can vary based on solvent and experimental

conditions. The amino protons (-NH₂) are exchangeable with D₂O, causing their signal to

disappear from the spectrum.[5]

Table 2: Predicted ¹³C NMR Data for 6-Bromoquinolin-2-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~158 - 162

C-3 ~110 - 115

C-4 ~138 - 142

C-4a ~148 - 152

C-5 ~125 - 130

C-6 ~115 - 120

C-7 ~130 - 135

C-8 ~122 - 127

C-8a ~120 - 125
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Note: Carbon chemical shifts have a broad range.[6] Carbons attached to heteroatoms (N, Br)

are significantly influenced by their electronegativity.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule.[7] As a solid, 6-
Bromoquinolin-2-amine can be analyzed as a KBr pellet or a Nujol mull.[8]

Table 3: Predicted IR Absorption Bands for 6-Bromoquinolin-2-amine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
Asymmetric & Symmetric

Stretch
N-H (Primary Amine)

3100 - 3000 Stretch C-H (Aromatic)

1650 - 1580 Bend N-H (Primary Amine)

1620 - 1450 Stretch C=C, C=N (Aromatic Ring)

1335 - 1250 Stretch C-N (Aromatic Amine)

~600 - 500 Stretch C-Br

Note: Primary amines typically show two distinct N-H stretching bands.[9]

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and elemental composition of a

compound.[10] Due to the presence of bromine, the mass spectrum will exhibit a characteristic

isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for 6-Bromoquinolin-2-amine

Ion Description Predicted m/z

[M]⁺ Molecular ion peak (with ⁷⁹Br) ~222

[M+2]⁺ Isotopic peak (with ⁸¹Br) ~224
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Note: The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal

intensity, which is characteristic for compounds containing one bromine atom. The exact mass

is 221.97926 Da.[1] The nitrogen rule states that a molecule with an even number of nitrogen

atoms will have an even nominal molecular weight, which is consistent for this compound.[5]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 6-
Bromoquinolin-2-amine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromoquinolin-2-amine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11]

[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if

not using the residual solvent peak for referencing.[12]

¹H NMR Acquisition:

Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[13]

Set the spectral width to approximately 12-15 ppm.[13]

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.[13]

Use a relaxation delay of 1-5 seconds.[13]

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.[13]

Set the spectral width to approximately 200-220 ppm.[13][14]

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural

abundance of the ¹³C isotope.[13][15]
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Use a relaxation delay of 2 seconds.[13]

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal.

Perform phase and baseline corrections and reference the spectrum to the TMS or residual

solvent signal.[12]

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (a few mg) of 6-Bromoquinolin-2-amine in a

few drops of a volatile solvent like methylene chloride or acetone.[16]

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent

salt plate (e.g., NaCl or KBr).[16]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of

the compound on the plate.[16]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone)

and return them to a desiccator to prevent moisture damage.[16][17]

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer.

For a stable, solid compound, this can be done using a direct insertion probe or after

separation via Gas Chromatography (GC-MS).[14]

Ionization: Utilize Electron Ionization (EI), a common method for organic molecules, where

high-energy electrons bombard the sample, causing ionization and fragmentation.[14]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural analysis of a chemical

compound like 6-Bromoquinolin-2-amine using multiple spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1338655#spectroscopic-data-of-6-bromoquinolin-2-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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